4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyridine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities .
Mode of Action
It’s worth noting that the trifluoromethyl group is often involved in the formation of carbon-carbon bonds in suzuki–miyaura cross-coupling reactions . This process involves the interaction of the trifluoromethyl group with a metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially influence their bioavailability .
Result of Action
Some trifluoromethyl-containing compounds have been found to exhibit analgesic effects .
Action Environment
It’s worth noting that the stability and reactivity of trifluoromethyl-containing compounds can be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 1,2,3,6-tetrahydropyridine.
Condensation Reaction: The 3-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst and solvent to form the desired product.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- 3-(Trifluoromethyl)phenylpiperazine
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its combination of a trifluoromethyl group and a tetrahydropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFISGALWPADNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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